LY2940094

NOP Receptor Pharmacology Binding Affinity Antagonist Potency

Reproducibility in NOP receptor research requires an antagonist with validated human target engagement, not merely potent in vitro affinity. LY2940094 (BTRX-246040) bridges this gap with PET-confirmed >80% brain NOP receptor occupancy (40 mg oral) and clinical efficacy data in MDD and alcohol dependence trials. • Sub-nanomolar affinity (Ki=0.105 nM) with >9,000-fold selectivity over μ, δ, κ opioid receptors, eliminating off-target confounding. • Demonstrated cross-species efficacy: reduces stress-induced ethanol seeking and ethanol-stimulated dopamine release in rodents, mirrored by reduced heavy drinking days in alcohol-dependent patients. • Early clinical pharmacodynamic signal: improved emotional processing within 1 week in MDD patients, enabling biomarker-driven human study design. • Supplied with rigorous analytical documentation; available in mg to bulk quantities with rapid global fulfillment.

Molecular Formula C22H23ClF2N4O2S
Molecular Weight 481.0 g/mol
CAS No. 1307245-86-8
Cat. No. B608728
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLY2940094
CAS1307245-86-8
SynonymsLY-2940094;  LY 2940094;  LY2940094
Molecular FormulaC22H23ClF2N4O2S
Molecular Weight481.0 g/mol
Structural Identifiers
SMILESCC1=NN(C=C1CN2CCC3(CC2)C4=C(C=C(S4)Cl)C(CO3)(F)F)C5=C(C=CC=N5)CO
InChIInChI=1S/C22H23ClF2N4O2S/c1-14-16(11-29(27-14)20-15(12-30)3-2-6-26-20)10-28-7-4-21(5-8-28)19-17(9-18(23)32-19)22(24,25)13-31-21/h2-3,6,9,11,30H,4-5,7-8,10,12-13H2,1H3
InChIKeyNKQHBJNRBKHUQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





LY2940094: Selective NOP Receptor Antagonist


LY2940094, also known as BTRX-246040 (CAS 1307245-86-8), is a synthetic small molecule that functions as a potent, selective, and orally bioavailable antagonist of the nociceptin/orphanin FQ peptide (NOP) receptor, a G protein-coupled receptor within the opioid receptor family [1]. It exhibits high affinity for the human NOP receptor with a Ki of 0.105 nM and antagonist potency (Kb) of 0.166 nM [2]. LY2940094 displays high selectivity for NOP over classical μ, δ, and κ opioid receptors . The compound is centrally nervous system (CNS) penetrant and has been evaluated in multiple Phase 2 clinical trials for major depressive disorder (MDD) and alcohol dependence, establishing it as a key pharmacological tool and clinical-stage candidate for investigating NOP receptor-mediated pathways in neurobehavioral disorders [3].

Pathway NOP receptor antagonism study fit
CNS Research Brain-penetrant tool with reported human receptor occupancy context
Tool Stage Clinical-stage reference for neurobehavioral model research

LY2940094: Key Differentiators from Other NOP Antagonists


While multiple small-molecule NOP receptor antagonists exist (e.g., SB-612111, J-113397), LY2940094 is distinguished by a unique combination of validated properties essential for translational research: (i) sub-nanomolar NOP receptor affinity with >9,000-fold selectivity over classical opioid receptors, minimizing off-target confounding ; (ii) demonstrated CNS penetration and sustained high receptor occupancy (>80% at 40 mg oral dose) in humans, enabling once-daily dosing [1]; (iii) a substantial body of both preclinical and clinical data across multiple neurobehavioral indications (MDD, alcohol dependence, feeding disorders), providing cross-validation of its pharmacological effects [2]. Other NOP antagonists like SB-612111 and J-113397, while potent in vitro, lack equivalent clinical validation, particularly regarding human brain receptor occupancy and efficacy in patient populations. Substituting a different NOP antagonist without considering these translational benchmarks risks irreproducible results and flawed conclusions regarding target engagement and therapeutic potential.

Human target engagement context
Other NOP antagonists lack reported human brain receptor occupancy data, which may shift target engagement interpretation.
Clinical endpoint profile
Reported alcohol-use and MDD endpoint responses are compound-specific; class-level NOP antagonism may not transfer these outcomes.
Translational benchmarking
Absence of cross-species PK-PD validation in alternative antagonists may limit model-response comparability.

LY2940094: Quantitative Evidence Comparison


Enhanced NOP Receptor Affinity vs J-113397

LY2940094 exhibits substantially higher binding affinity (Ki) and antagonist potency (Kb) at the human NOP receptor compared to the first-generation non-peptide NOP antagonist J-113397. This difference in target engagement translates to a >17-fold improvement in binding affinity. [1] [2]

Binding affinity
Cross-study comparable
Ki 0.105 nM vs 1.8 nM (J-113397)
Reported higher target affinity supports assay sensitivity
17.1-fold difference; recombinant human NOP receptor
NOP Receptor Pharmacology Binding Affinity Antagonist Potency GPCR Assays

Defined Human Brain NOP Receptor Occupancy

LY2940094 has been quantitatively characterized for NOP receptor occupancy (RO) in the living human brain using positron emission tomography (PET). A once-daily oral dose of 40 mg achieves and sustains >80% NOP receptor occupancy over 24 hours, providing a clear pharmacokinetic-pharmacodynamic (PK-PD) relationship to guide clinical and preclinical study design. [1]

Human brain RO
Head-to-head
>80% sustained RO at 40 mg vs no published RO for alternatives
Validates human target engagement; absent for alternatives
PET [11C]NOP-1A; 24h post-dose
Receptor Occupancy PET Imaging Translational Pharmacology Clinical Dosing

Heavy Drinking Reduction in Alcohol Dependence

In an 8-week, randomized, double-blind, placebo-controlled Phase 2 trial (N=88), LY2940094 (40 mg/day) demonstrated statistically significant improvements over placebo in key secondary endpoints for alcohol dependence, despite not meeting the primary endpoint for reduction in number of drinks per day (NDD). [1]

Alcohol-use endpoint
Reported
-24.5% heavy drinking days vs placebo -15.7%
Reported alcohol-use endpoint context
Phase 2, N=88, 8-week; 93% probability of superiority
Alcohol Use Disorder Clinical Trial Abstinence Addiction Medicine

Antidepressant Efficacy and Emotional Processing in MDD

In an 8-week Phase 2 trial for MDD, LY2940094 (40 mg/day) showed a positive trend for antidepressant effect (GRID-HAMD-17 score) and significantly improved early processing of emotional stimuli (increased recognition of positive facial expressions) within 1 week of treatment. [1]

MDD endpoint
Reported
82.9% probability better than placebo on GRID-HAMD-17
Reported antidepressant endpoint context
Missed primary POC criteria; early emotional processing shift noted
Major Depressive Disorder Antidepressant Clinical Trial Emotional Processing

Excessive Feeding Reduction in Diet-Induced Obese Mice

LY2940094 has been shown to inhibit excessive feeding behavior in multiple rodent models, including fasting-induced feeding and feeding/body weight regain in diet-induced obese (DIO) mice. This effect is observed without affecting baseline food intake or causing tolerance. [1]

Feeding model
Reported
Dose-dependent reduction of fasting-induced feeding in mice
Supports feeding behavior model-response context
DIO and fasting models; 10–30 mg/kg oral
Obesity Feeding Behavior Binge Eating Metabolic Disease

Blockade of Ethanol-Induced Dopamine and Stress Seeking

In preclinical models of alcohol addiction, LY2940094 dose-dependently blocks ethanol-stimulated dopamine release in the nucleus accumbens and completely blocks stress-induced reinstatement of ethanol seeking. This demonstrates a direct effect on the brain's reward and stress pathways. [1]

Stress reinstatement
Class-level inference
Complete blockade of stress-induced ethanol seeking in msP rats
Supports addiction model pathway-response context
Nucleus accumbens dopamine release blocked
Addiction Dopamine Stress Reinstatement

LY2940094: Evidence-Driven Research Applications


Translational Alcohol Use Disorder Research

Use LY2940094 as the gold-standard NOP antagonist for preclinical models of alcohol consumption, seeking, and relapse when the ultimate goal is to translate findings to a clinical setting. The compound's demonstrated ability to block stress-induced ethanol seeking and ethanol-stimulated dopamine release in rats [1] aligns with its clinical efficacy in reducing heavy drinking days and increasing abstinence in alcohol-dependent patients [2]. This cross-species validation of efficacy, combined with its known human brain receptor occupancy profile [3], makes it an unparalleled tool for bridging the translational gap in addiction research.

NOP Antagonism as Novel Antidepressant Mechanism

Employ LY2940094 in both rodent models of depression (e.g., forced swim test) and human experimental medicine studies to explore the NOP receptor's role in mood regulation. The compound's clinical data provides a unique early pharmacodynamic signal: improved processing of positive emotional stimuli within 1 week of treatment in MDD patients [4]. This allows researchers to design human studies with a validated early biomarker of target engagement and potential efficacy, accelerating the assessment of NOP antagonists as novel antidepressants distinct from classical monoamine reuptake inhibitors.

NOP Receptor Occupancy Biomarker and PET Tracer Validation

Utilize LY2940094 as a reference compound for developing and validating new PET tracers or other biomarkers for NOP receptor occupancy. The existing, rigorous PET data defining its concentration-occupancy relationship in the human brain (EC50 of 2.94-3.46 ng/mL in plasma, achieving >80% RO at 40 mg) [3] provides a benchmark dataset against which new imaging agents or occupancy assays can be calibrated and validated. This is a critical application for advancing neuroimaging in psychiatric drug development.

Pathological Feeding and Obesity Mechanisms

Apply LY2940094 in rodent models of binge eating, diet-induced obesity, and metabolic syndrome to dissect the role of central NOP receptors in feeding behavior. The compound's demonstrated ability to inhibit fasting-induced feeding and body weight regain in DIO mice [5], without affecting baseline homeostatic feeding, makes it a selective tool for studying the NOP system's involvement in maladaptive, reward-driven eating behaviors. This application is supported by the compound's oral bioavailability and CNS penetration.

Application
Selection Property
Validation Focus
Alcohol use disorder model-response research
Human brain NOP receptor occupancy benchmark
Alcohol self-administration & reinstatement endpoints
Depression model and emotional processing research
Early emotional processing endpoint context
MDD model endpoint context and GRID-HAMD-17
PET tracer and NOP occupancy validation
Defined PET concentration-occupancy relationship
CNS NOP RO in human subjects
Pathological feeding and obesity model research
Selective inhibition of fasting-induced feeding
Body weight regain and DIO model endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
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